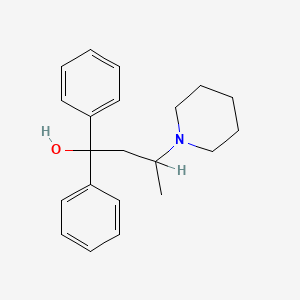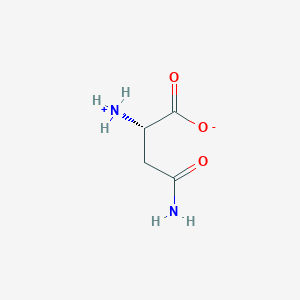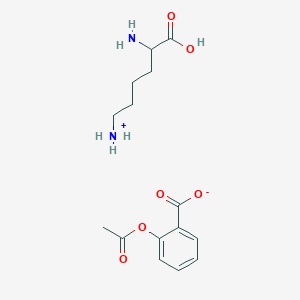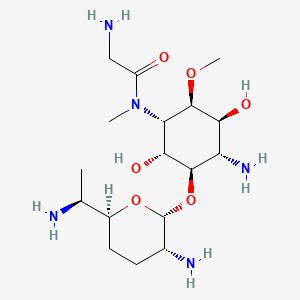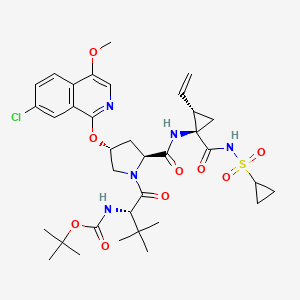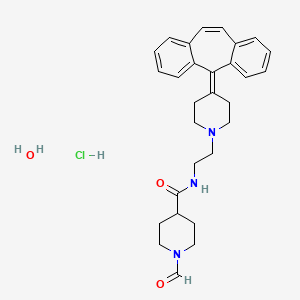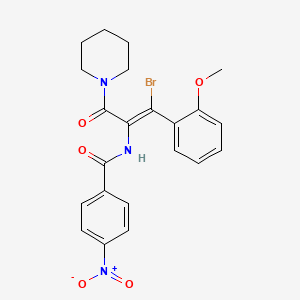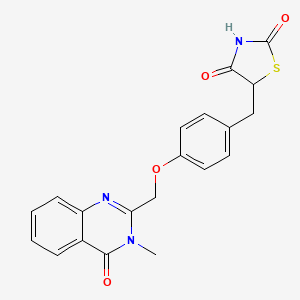
巴拉格列酮
概述
描述
巴拉格列酮是一种第二代过氧化物酶体增殖物激活受体γ激动剂。它主要用于治疗2型糖尿病。 该化合物以其部分激动剂特性而闻名,这意味着它激活受体的程度低于完全激动剂 .
科学研究应用
巴拉格列酮有许多科学研究应用,包括:
化学: 用作研究噻唑烷二酮行为的模型化合物。
生物学: 研究其对细胞代谢和基因表达的影响。
作用机制
巴拉格列酮通过激活过氧化物酶体增殖物激活受体γ发挥作用。该受体是一种核受体,调节参与葡萄糖和脂质代谢的基因表达。当巴拉格列酮与该受体结合时,它会与视黄酸X受体形成复合物,然后与特定的DNA序列结合以调节基因表达。 这导致脂肪酸在脂肪细胞中的储存增加,并改善胰岛素敏感性 .
类似化合物:
- 罗格列酮
- 吡格列酮
- 曲格列酮
比较: 巴拉格列酮在部分激动剂特性方面是独一无二的,与罗格列酮和吡格列酮等完全激动剂相比,它产生的副作用更少。它已显示出更好的安全性,液体潴留和心脏增大更少。 此外,巴拉格列酮不会降低骨形成,使其成为长期使用的更安全选择 .
巴拉格列酮以其平衡的疗效和安全性而脱颖而出,使其成为在2型糖尿病治疗中进一步开发的有希望的候选药物。
生化分析
Biochemical Properties
Balaglitazone is a partial peroxisome proliferator-activated receptor gamma (PPARγ) agonist . It interacts with PPARγ, a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and insulin sensitivity . The interaction between Balaglitazone and PPARγ leads to the activation of the receptor, which in turn influences the transcription of genes involved in glucose and lipid metabolism .
Cellular Effects
Balaglitazone exerts its effects on various types of cells, particularly adipocytes, muscle cells, and liver cells . It enhances insulin sensitivity, promotes adipogenesis, and alters lipid metabolism in these cells . Balaglitazone also influences cell signaling pathways related to glucose homeostasis and lipid metabolism .
Molecular Mechanism
This binding event triggers the transcription of target genes that regulate glucose and lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Balaglitazone have been observed to change over time . It has been shown to improve insulin sensitivity and glucose control over a period of 26 weeks in individuals with type 2 diabetes on stable insulin therapy .
Dosage Effects in Animal Models
In animal models, the effects of Balaglitazone have been observed to vary with different dosages . At lower doses, Balaglitazone has been shown to improve glycemic control, while at higher doses, it may lead to water retention and musculoskeletal effects .
Metabolic Pathways
Balaglitazone is involved in the PPARγ signaling pathway, which plays a key role in regulating glucose and lipid metabolism . It interacts with PPARγ and influences the activity of enzymes involved in these metabolic pathways .
Transport and Distribution
Given its role as a PPARγ agonist, it is likely to be distributed in tissues with high PPARγ expression, such as adipose tissue, liver, and muscle .
Subcellular Localization
Balaglitazone, as a PPARγ agonist, is likely to be localized in the nucleus where PPARγ resides . Upon binding to PPARγ, Balaglitazone influences the transcriptional activity of the receptor, thereby affecting the expression of genes involved in glucose and lipid metabolism .
准备方法
合成路线和反应条件: 巴拉格列酮是通过一系列化学反应合成的,这些反应涉及噻唑烷二酮环的形成。合成路线通常涉及在碱性条件下,将2,4-噻唑烷二酮与各种取代的苄基卤化物反应。 反应条件通常包括使用二甲基亚砜等溶剂和碳酸钾等碱 .
工业生产方法: 巴拉格列酮的工业生产涉及优化合成路线以进行大规模生产。这包括使用连续流动反应器以确保一致的反应条件和高产率。 该过程还包括重结晶和色谱等纯化步骤,以获得纯形式的化合物 .
化学反应分析
反应类型: 巴拉格列酮经历多种类型的化学反应,包括:
氧化: 巴拉格列酮可以被氧化形成亚砜和砜。
还原: 该化合物可以被还原形成噻唑烷衍生物。
常用试剂和条件:
氧化: 通常使用过氧化氢或间氯过氧苯甲酸等试剂。
还原: 使用氢化铝锂或硼氢化钠等还原剂。
取代: 在碱性条件下使用胺或硫醇等亲核试剂.
主要形成的产物:
氧化: 亚砜和砜。
还原: 噻唑烷衍生物。
相似化合物的比较
- Rosiglitazone
- Pioglitazone
- Troglitazone
Comparison: Balaglitazone is unique in its partial agonistic properties, which result in fewer side effects compared to full agonists like rosiglitazone and pioglitazone. It has shown a better safety profile with less fluid retention and heart enlargement. Additionally, balaglitazone does not reduce bone formation, making it a safer option for long-term use .
Balaglitazone stands out due to its balanced efficacy and safety profile, making it a promising candidate for further development in the treatment of type 2 diabetes mellitus.
属性
IUPAC Name |
5-[[4-[(3-methyl-4-oxoquinazolin-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-23-17(21-15-5-3-2-4-14(15)19(23)25)11-27-13-8-6-12(7-9-13)10-16-18(24)22-20(26)28-16/h2-9,16H,10-11H2,1H3,(H,22,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETKPTYAGKZLKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=CC=CC=C2C1=O)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870213 | |
| Record name | Balaglitazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199113-98-9 | |
| Record name | Balaglitazone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199113989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Balaglitazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12781 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Balaglitazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BALAGLITAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M1609828O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

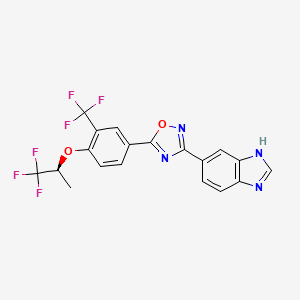
![3-(3H-benzimidazol-5-yl)-5-[3-(trifluoromethyl)-4-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B1667636.png)
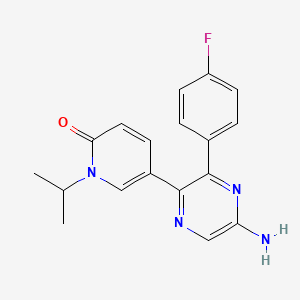
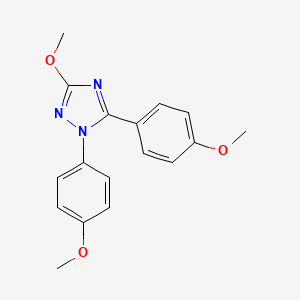
![4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide](/img/structure/B1667640.png)
